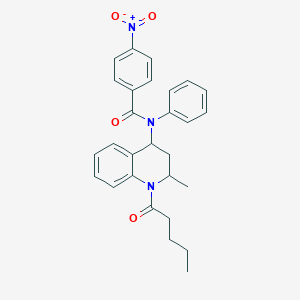
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as 8-oxoguanosine and is a purine nucleoside derivative. The unique structure of 8-oxoguanosine allows it to interact with various biological molecules, making it an attractive compound for scientific research.
Mecanismo De Acción
The mechanism of action of 8-oxoguanosine is not fully understood, but it is believed to interact with various biological molecules, including DNA, RNA, and proteins. It has been shown to form stable base pairs with cytosine, leading to mutations in DNA. Additionally, it can be incorporated into RNA, leading to changes in protein expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxoguanosine are diverse and depend on the specific biological molecule it interacts with. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-oxoguanosine in lab experiments include its unique structure, which allows it to interact with various biological molecules. Additionally, its potential applications in the field of medicine make it an attractive target for research. However, the limitations of using 8-oxoguanosine include its potential mutagenic properties, which can lead to DNA damage.
Direcciones Futuras
There are several future directions for research on 8-oxoguanosine. One potential area of research is its role in cancer development and treatment. Additionally, its potential applications in the field of regenerative medicine are also being explored. Further research is needed to fully understand the mechanism of action of 8-oxoguanosine and its potential applications in the field of medicine.
In conclusion, 8-oxoguanosine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure allows it to interact with various biological molecules, making it an attractive compound for research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 8-oxoguanosine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of guanosine with hydrogen peroxide or potassium permanganate in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as guanine oxidase or xanthine oxidase to convert guanine to 8-oxoguanine, which is then converted to 8-oxoguanosine by the addition of a ribose group.
Aplicaciones Científicas De Investigación
8-oxoguanosine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8H,5-7H2,1-4H3,(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWAZNGPIPXHKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetramethyl 6'-[(2-iodophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400318.png)
![1-(4-iodophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400319.png)
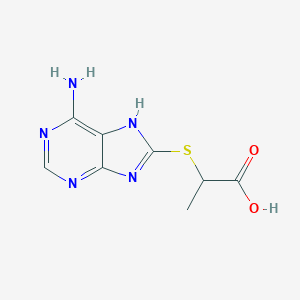
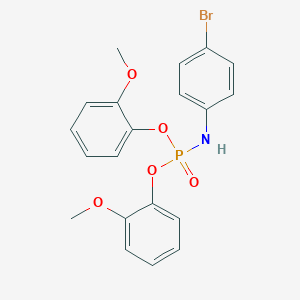

![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-fluorophenyl)ethanediamide](/img/structure/B400329.png)
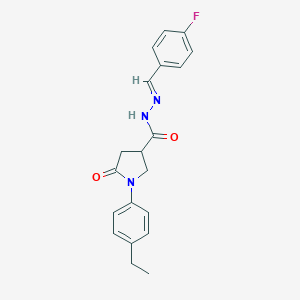
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-mesityl-2-oxoacetamide](/img/structure/B400332.png)
![N~1~-[4-(dimethylamino)phenyl]-N~2~-dodecylethanediamide](/img/structure/B400333.png)
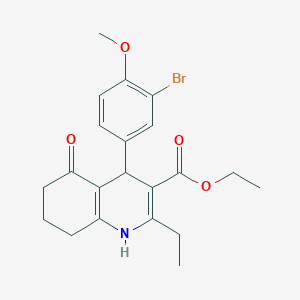
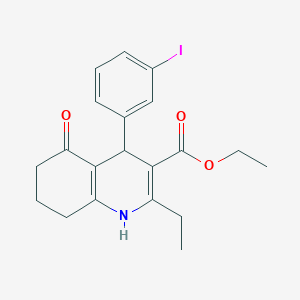
![Ethyl 4-[4-(diethylamino)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B400339.png)
![2-Methylcyclopentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400340.png)
